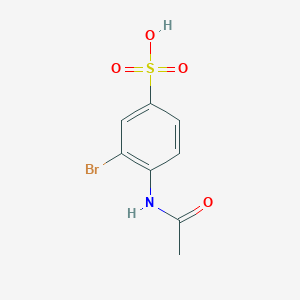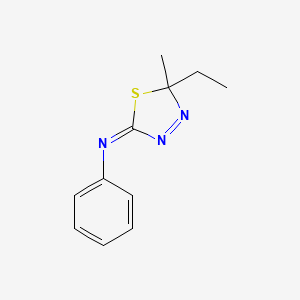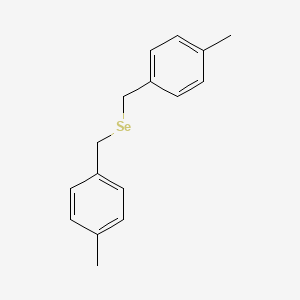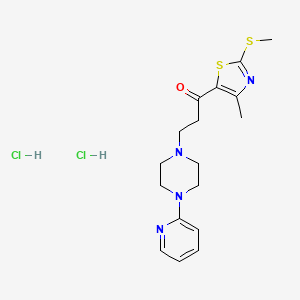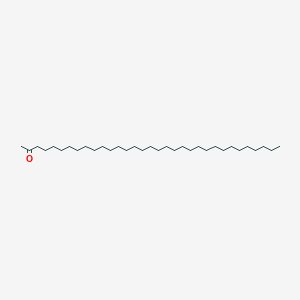
2-Tritriacontanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tritriacontanone is a long-chain ketone with the molecular formula C₃₃H₆₆O . . This compound is characterized by its long hydrocarbon chain and a ketone functional group at the second carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tritriacontanone typically involves the oxidation of tritriacontane, a long-chain hydrocarbon. The oxidation process can be carried out using various oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled conditions to ensure the selective formation of the ketone at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and efficiency. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Tritriacontanone can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ketone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Grignard reagents (RMgX), organolithium reagents (RLi).
Major Products Formed
Oxidation: Formation of tritriacontanoic acid.
Reduction: Formation of tritriacontanol.
Substitution: Formation of various substituted tritriacontanones depending on the nucleophile used.
Scientific Research Applications
2-Tritriacontanone has several applications in scientific research, including:
Chemistry: Used as a model compound for studying long-chain ketones and their reactivity.
Biology: Investigated for its role in biological systems, particularly in lipid metabolism.
Mechanism of Action
The mechanism of action of 2-Tritriacontanone involves its interaction with various molecular targets, primarily through its ketone functional group. The ketone group can form hydrogen bonds and participate in nucleophilic addition reactions, making it a versatile intermediate in various biochemical pathways. The long hydrocarbon chain also allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .
Comparison with Similar Compounds
2-Tritriacontanone can be compared with other long-chain ketones such as:
2-Hexacosanone (C₂₆H₅₂O): A shorter chain ketone with similar reactivity but different physical properties.
2-Octacosanone (C₂₈H₅₆O): Another long-chain ketone with slightly different chain length and properties.
The uniqueness of this compound lies in its specific chain length and the position of the ketone group, which can influence its reactivity and applications in various fields .
Properties
CAS No. |
75207-55-5 |
|---|---|
Molecular Formula |
C33H66O |
Molecular Weight |
478.9 g/mol |
IUPAC Name |
tritriacontan-2-one |
InChI |
InChI=1S/C33H66O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33(2)34/h3-32H2,1-2H3 |
InChI Key |
NJPSQBXYMKTWBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



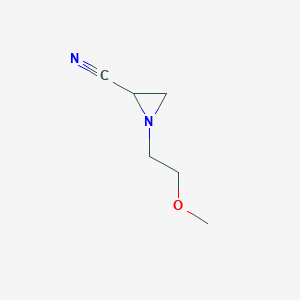
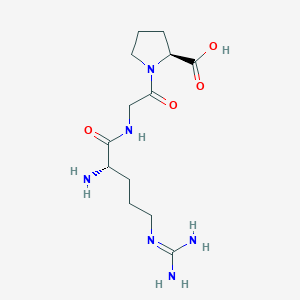
![2-[(Ethenylsulfanyl)methyl]oxirane](/img/structure/B14434683.png)
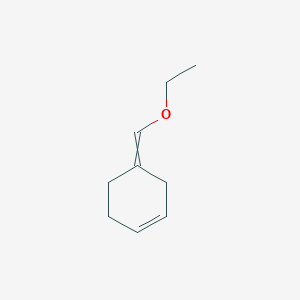
![8,10-Dichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14434687.png)
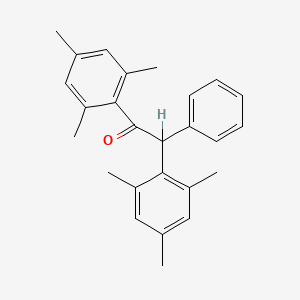
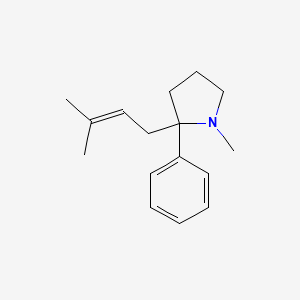
![4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14434733.png)
